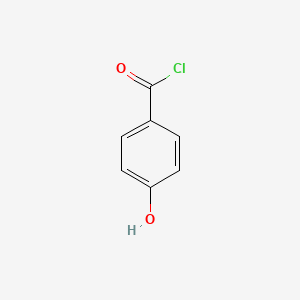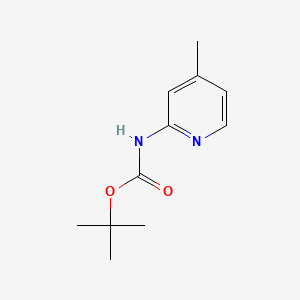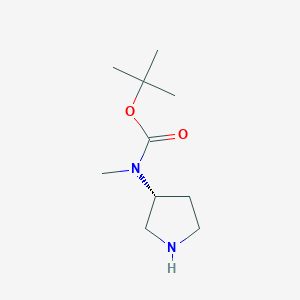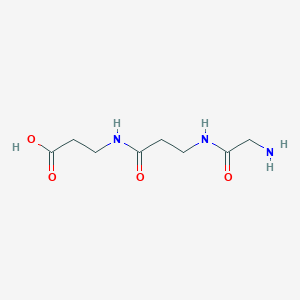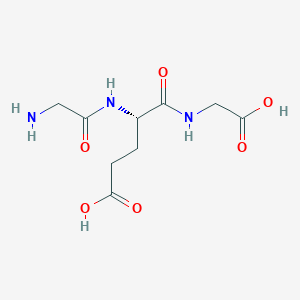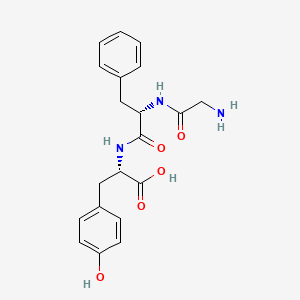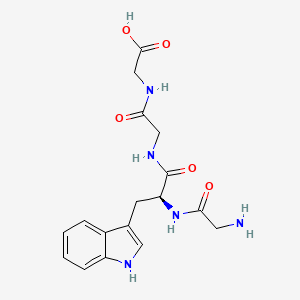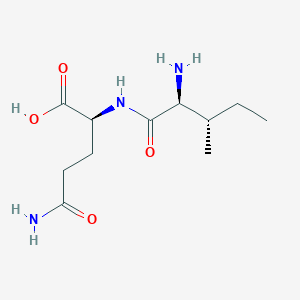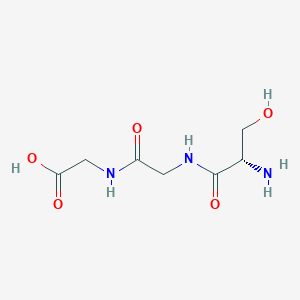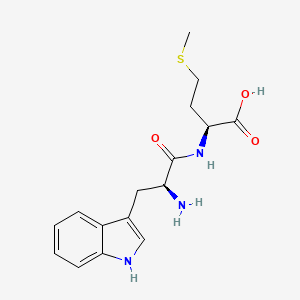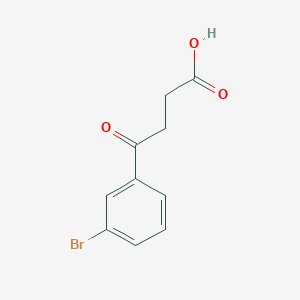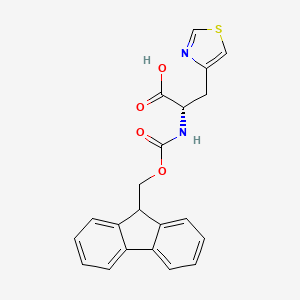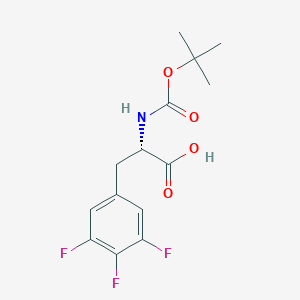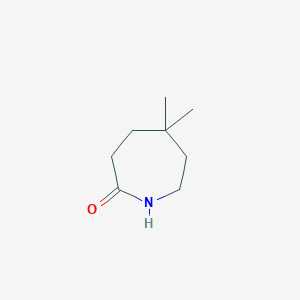
5,5-Dimethylazepan-2-one
説明
5,5-Dimethylazepan-2-one is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that could provide insight into the chemical behavior and properties of 5,5-Dimethylazepan-2-one. For instance, the first paper discusses 5,5-Dimethyl-1,4,2-dioxazoles, which are used as protecting groups for hydroxamic acids . The second paper deals with compounds that have a 2,4-dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton . These compounds are structurally different from 5,5-Dimethylazepan-2-one but may share some chemical properties due to the presence of dimethyl groups and heteroatoms in their structure.
Synthesis Analysis
The synthesis of related compounds involves interesting chemistry that could be relevant to the synthesis of 5,5-Dimethylazepan-2-one. The first paper describes a transketalization process to protect hydroxamic acids . This method could potentially be adapted for the synthesis of 5,5-Dimethylazepan-2-one by modifying the starting materials and reaction conditions. The second paper outlines the formation of a complex structure through the reaction of N,N′-Dimethyl-N-N′-bis(trimethylsilyl)urea with tert-butylchlorophenylphosphane, followed by further reactions to form chelate complexes with metals . While the synthesis of 5,5-Dimethylazepan-2-one would likely be different, the principles of complex formation and the use of protecting groups could be informative.
Molecular Structure Analysis
The molecular structure of 5,5-Dimethylazepan-2-one is not directly analyzed in the papers. However, the X-ray structure analyses of related compounds, such as the isostructural complexes mentioned in the second paper, could provide a basis for predicting the molecular structure of 5,5-Dimethylazepan-2-one . The presence of dimethyl groups and the potential for ring formation are common features that could influence the three-dimensional conformation of the molecule.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the use of protecting groups and the formation of complexes with metals . These reactions are indicative of the reactivity of the functional groups present in the molecules. For 5,5-Dimethylazepan-2-one, similar reactivity could be expected, such as the potential for coordination with metal ions or the susceptibility to undergo reactions at the carbonyl group or adjacent positions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5,5-Dimethylazepan-2-one are not detailed in the papers, the properties of related compounds can provide some clues. The stability of the dioxazoles under a variety of reaction conditions suggests that 5,5-Dimethylazepan-2-one might also exhibit stability to certain conditions . The reactivity of the phosphorus atoms and the oxygen atom of the carbonyl group in the second paper's compounds suggests that 5,5-Dimethylazepan-2-one could have similar reactive sites .
科学的研究の応用
1. Use as a Hydroxamic Acid Protecting Group
5,5-Dimethyl-1,4,2-dioxazoles, closely related to 5,5-Dimethylazepan-2-one, have been shown to serve as versatile aprotic hydroxamic acid protecting groups. They are easily installed by transketalization and are stable under a wide range of reaction conditions. Notably, they can revert back to hydroxamic acid upon treatment with Nafion-H in 2-propanol. This method is applicable to a variety of hydroxamic acids, including primary, secondary, tertiary, and aromatic forms. The process allows for alpha-functionalization due to the acidity of the protons adjacent to the dioxazole (Couturier et al., 2002).
2. Theoretical and Experimental Characterization
5,5-Dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethylazepan-2-one, has been explored through both experimental and theoretical approaches. The study included NMR, FT-Raman, FT-IR, and UV-Visible spectroscopies, as well as Density Functional Theory (DFT) calculations. This research is significant for understanding the structural and electronic properties of such compounds, which is crucial for their applications in various fields (Fatima et al., 2021).
3. Quantum Chemical Studies
Quantum chemical studies have been conducted on 5,5-dimethyl-1,3-dioxane, which is structurally related to 5,5-Dimethylazepan-2-one. These studies involve the simulation of isomerization processes and provide insights into the molecular and energy characteristics of such transformations. Understanding these processes is essential for the development of new synthetic routes and materials (Kurilova & Kantor, 2021).
4. Synthesis of Labelled Compounds
5,5-Dimethyl-1-pyrroline-N-oxide-2-14C, an analogue of 5,5-Dimethylazepan-2-one, has been synthesized for specific applications, such as in radioactive spin trapping. The method used for its synthesis provides a safer, more convenient, and efficient approach for 14C-labelling, demonstrating the compound's utility in advanced scientific research (Le et al., 2000).
5. Electrolyte Additive for Lithium-Ion Batteries
4,5-Dimethyl-[1,3]dioxol-2-one, a compound related to 5,5-Dimethylazepan-2-one, has been used as an electrolyte additive in lithium-ion batteries. Its impact on the formation of the solid electrolyte interface (SEI) on both the anode and cathode of the batteries has been studied, demonstrating improved performance and capacity retention (Xu et al., 2010).
Safety And Hazards
The safety information for 5,5-Dimethylazepan-2-one indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5,5-dimethylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)4-3-7(10)9-6-5-8/h3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFEDJJWIYOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444927 | |
| Record name | 5,5-dimethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylazepan-2-one | |
CAS RN |
62596-04-7 | |
| Record name | 5,5-dimethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
